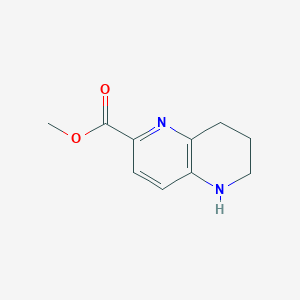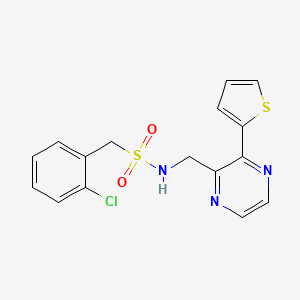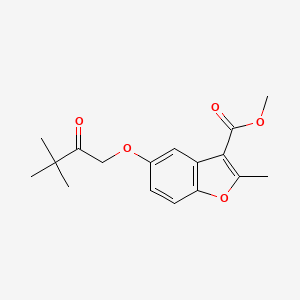
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be represented by its IUPAC name and InChI code. For a related compound, “{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy”, the IUPAC Name is “[1-(2-methoxyethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)methanamine dihydrochloride” and the InChI Code is "1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13(5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be represented by its molecular weight, IUPAC name, InChI code, and other characteristics. For a related compound, “{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy”, the molecular weight is 329.31 .Aplicaciones Científicas De Investigación
Sigma Receptor Affinity and Antiproliferative Activity
Research on derivatives of piperidine, such as those with methyl substitution on the piperidine ring, has shown significant interest in the exploration of sigma-subtype affinities and selectivities. These compounds have been utilized as probes in radioligand binding assays, highlighting their potential in PET experiments and antiproliferative activity against certain cancer cell lines, suggesting a role in tumor research and therapy (Berardi et al., 2005).
Impurity Identification in Pharmaceuticals
The identification and characterization of impurities in pharmaceutical drugs, such as Repaglinide, involve complex analytical techniques. Studies have detailed the isolation and synthesis of novel impurities, improving our understanding of drug purity and stability. This research is crucial for ensuring the safety and efficacy of pharmaceuticals (Kancherla et al., 2018).
Neurokinin Receptor Antagonism
The synthesis and evaluation of spiro-substituted piperidines as neurokinin receptor antagonists have contributed to the discovery of novel compounds with potential therapeutic applications in treating conditions associated with NK1 and NK2 receptors. This area of research emphasizes the design and development of dual antagonists with balanced affinities for both receptor types, aiming to offer new treatments for related disorders (Kubota et al., 1998).
Serotonin Receptor Agonism
The development of benzamide derivatives as selective serotonin 4 receptor agonists showcases the ongoing efforts to identify compounds that can modulate gastrointestinal motility. These compounds, through their action on serotonin receptors, present promising avenues for the treatment of gastrointestinal disorders, highlighting the importance of targeted receptor research in developing new therapeutic agents (Sonda et al., 2004).
Anticonvulsant Properties and Chemical Oxidation
Studies on the chemical oxidation of anticonvulsant compounds, such as N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, contribute to our understanding of the structural and chemical modifications that affect drug activity and stability. This research informs the design and development of new anticonvulsant medications with improved profiles (Adolphe-Pierre et al., 1998).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives generally interact with their targets through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
Propiedades
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-4-5-17(12-15(14)2)18(21)19-13-16-6-8-20(9-7-16)10-11-22-3/h4-5,12,16H,6-11,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNWZROESRKZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromo-4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2845846.png)


![(E)-N1-(pyridin-3-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2845853.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2845855.png)
![2-Chloro-N-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2845856.png)

![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/no-structure.png)



![tert-butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate](/img/structure/B2845868.png)
